molecular formula C18H22N2O2 B1184584 N-(4-butylphenyl)-2-ethoxynicotinamide

N-(4-butylphenyl)-2-ethoxynicotinamide

Cat. No.: B1184584
M. Wt: 298.386
InChI Key: NFOKHQYPWNDXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-ethoxynicotinamide is a synthetic nicotinamide derivative characterized by a 4-butylphenyl substituent attached to the amide nitrogen and an ethoxy group at the 2-position of the nicotinamide core.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.386

IUPAC Name

N-(4-butylphenyl)-2-ethoxypyridine-3-carboxamide

InChI

InChI=1S/C18H22N2O2/c1-3-5-7-14-9-11-15(12-10-14)20-17(21)16-8-6-13-19-18(16)22-4-2/h6,8-13H,3-5,7H2,1-2H3,(H,20,21)

InChI Key

NFOKHQYPWNDXLT-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Thiazolidinone Derivatives (C1–C6)

describes six thiazolidinone derivatives (C1–C6) with substituents analogous to N-(4-butylphenyl)-2-ethoxynicotinamide, such as 4-butylphenyl, chlorophenyl, and methylphenyl groups (Table 1). While these compounds share aromatic substituents with the target molecule, their thiazolidinone core differs significantly from the nicotinamide scaffold. Key distinctions include:

  • Core Structure: Thiazolidinones exhibit a five-membered ring containing sulfur and nitrogen, whereas nicotinamides feature a pyridine ring. This difference impacts electronic distribution and binding interactions.
  • Biological Activity: Thiazolidinones in demonstrate anticonvulsant, anti-inflammatory, and antimicrobial activities . Nicotinamide derivatives are more commonly associated with metabolic regulation and DNA repair pathways.
  • Comparable data for this compound are unavailable.
Table 1: Structural and Functional Comparison with Thiazolidinones
Compound Core Structure Substituents Molecular Weight (g/mol) Key Activities Genotoxicity (1 mM/plate)
C1–C6 () Thiazolidinone 4-butylphenyl, chlorophenyl, methylphenyl ~350–400 Anti-inflammatory, antimicrobial Non-mutagenic
Target Compound Nicotinamide 4-butylphenyl, 2-ethoxy ~314* Unknown Not reported

*Estimated based on molecular formula.

Comparison with N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide

details N-(4-amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide, a benzamide derivative with ethoxyethoxy and amino-methylphenyl groups. While both compounds are amides, critical differences include:

  • Aromatic System: The benzamide core (benzene ring) vs.
  • Substituents: The target compound’s 4-butylphenyl group is bulkier than the amino-methylphenyl group in the benzamide, likely affecting target selectivity.
  • Hydrogen Bonding: The benzamide has two H-bond donors (vs. one in nicotinamide), which may enhance protein binding .

Functional Group Impact on Pharmacokinetics

  • Ethoxy vs. Ethoxyethoxy : The ethoxy group in the target compound may confer better metabolic stability compared to the ethoxyethoxy chain in the benzamide, which is prone to oxidative cleavage.
  • 4-Butylphenyl vs.

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